

Spectroscopic Data for 2-(Cbz-amino)propanamide: A Technical Guide

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Compound of Interest

Compound Name: **2-(Cbz-amino)propanamide**

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-(Cbz-amino)propanamide**, also known as N-Cbz-alaninamide or benzyl (1-amino-1-oxopropan-2-yl)carbamate. The structural elucidation of this molecule is crucial for its application in peptide synthesis and drug development. This document will cover the theoretical underpinnings, experimental protocols, and detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 2-(Cbz-amino)propanamide

2-(Cbz-amino)propanamide is an N-terminally protected amino acid derivative. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group in peptide synthesis, preventing the amino group of the alanine residue from participating in unwanted side reactions. The primary amide at the C-terminus makes it a valuable building block for the synthesis of peptide amides, which are of significant interest in medicinal chemistry due to their often-enhanced metabolic stability and biological activity compared to their carboxylic acid counterparts.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of **2-(Cbz-amino)propanamide** before its use in further synthetic applications. This guide will provide a comprehensive overview of the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(Cbz-amino)propanamide**, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Theoretical Framework: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring, non-equivalent protons.

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(Cbz-amino)propanamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH and NH₂).
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- **Data Acquisition:** Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data and Interpretation:

Based on the structure of **2-(Cbz-amino)propanamide** and data from analogous compounds like N-Cbz-D-alanine[1][2], the following ¹H NMR signals are predicted:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.35	multiplet	5H	Ar-H	Protons of the phenyl ring of the Cbz group.
~7.0-7.5	broad singlet	2H	-CONH ₂	Protons of the primary amide. Their chemical shift can be variable and the signal may be broad due to quadrupole effects and exchange.
~5.5-6.0	doublet	1H	-NH-Cbz	The carbamate proton, coupled to the α -proton.
~5.10	singlet	2H	-O-CH ₂ -Ph	The benzylic protons of the Cbz group. They appear as a singlet as there are no adjacent protons.
~4.1-4.3	quintet	1H	α -CH	The α -proton of the alanine residue, coupled to the methyl protons and the carbamate NH proton.
~1.35	doublet	3H	-CH ₃	The methyl protons of the

alanine residue,
coupled to the α -
proton.

Visualization of Key ^1H NMR Correlations:

Caption: Key J-coupling correlations in the ^1H NMR spectrum of **2-(Cbz-amino)propanamide**.

^{13}C NMR Spectroscopy

Theoretical Framework: The ^{13}C NMR spectrum provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of attached atoms.

Experimental Protocol: The experimental protocol for ^{13}C NMR is similar to that of ^1H NMR, with the acquisition of a proton-decoupled ^{13}C spectrum being the standard method to obtain singlets for each unique carbon atom.

Predicted ^{13}C NMR Data and Interpretation:

Based on data for N-Cbz-D-alanine[1] and general principles of ^{13}C NMR, the following chemical shifts are anticipated:

Chemical Shift (δ , ppm)	Assignment	Rationale
~175	C=O (Amide)	The carbonyl carbon of the primary amide.
~156	C=O (Carbamate)	The carbonyl carbon of the Cbz protecting group.
~136	Ar-C (Quaternary)	The quaternary carbon of the phenyl ring attached to the benzylic group.
~128.5	Ar-CH	Aromatic carbons of the phenyl ring.
~128.0	Ar-CH	Aromatic carbons of the phenyl ring.
~127.8	Ar-CH	Aromatic carbons of the phenyl ring.
~67	-O-CH ₂ -Ph	The benzylic carbon of the Cbz group.
~51	α -CH	The α -carbon of the alanine residue.
~18	-CH ₃	The methyl carbon of the alanine residue.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

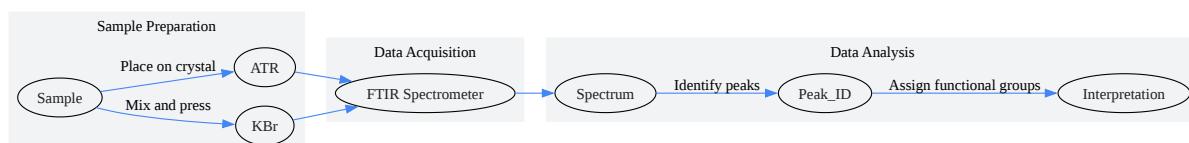
- Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Predicted IR Data and Interpretation:

Drawing from data on similar structures like benzyl carbamate[3], the IR spectrum of **2-(Cbz-amino)propanamide** is expected to show the following key absorptions:

Wavenumber (cm^{-1})	Vibration	Functional Group
~3400 and ~3200	N-H stretch	Primary amide (-CONH ₂) and Carbamate (-NH)
~3050	C-H stretch	Aromatic C-H
~2950	C-H stretch	Aliphatic C-H
~1690	C=O stretch	Carbamate carbonyl
~1650	C=O stretch (Amide I)	Amide carbonyl
~1540	N-H bend (Amide II)	Amide and Carbamate
~1250	C-N stretch	Amide and Carbamate

Visualization of the IR Spectroscopy Workflow:



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Caption: A simplified workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns. The molecular formula of **2-(Cbz-amino)propanamide** is $C_{11}H_{14}N_2O_3$, with a molecular weight of 222.24 g/mol [4].

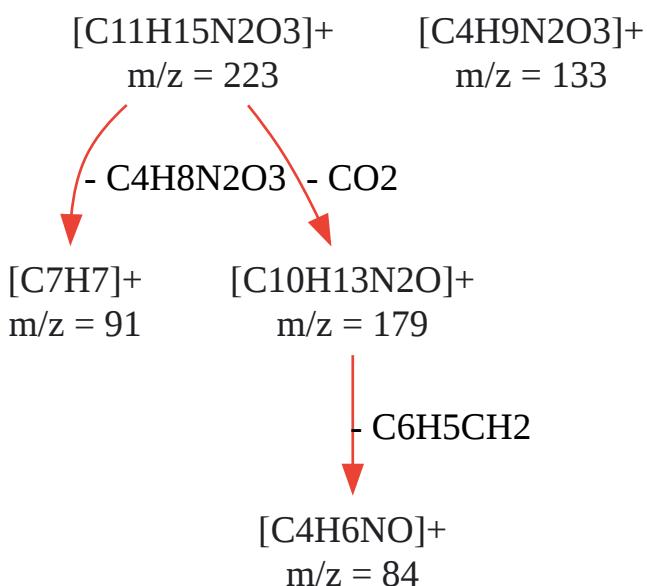
Experimental Protocol:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
- **Ionization:** The molecules are ionized, for example, by Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules.
- **Mass Analysis:** The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation:

- **Molecular Ion Peak $[M+H]^+$:** In ESI-MS, the protonated molecule is expected at $m/z = 223.1$.
- **Key Fragmentation Pathways:**
 - Loss of the benzyl group (C_7H_7 , 91 Da) from the molecular ion.
 - Loss of CO_2 (44 Da) from the carbamate moiety.
 - Cleavage of the amide bond, leading to characteristic fragment ions.

Visualization of a Plausible Fragmentation Pathway:



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Caption: A potential fragmentation pathway for protonated **2-(Cbz-amino)propanamide** in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of **2-(Cbz-amino)propanamide** through NMR, IR, and MS provides a detailed and validated confirmation of its chemical structure. The predicted data presented in this guide, based on established principles and analysis of closely related compounds, serves as a reliable reference for researchers and scientists in the field of peptide and medicinal chemistry. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for the synthesis and application of this important chemical entity.

References

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